3-(3-Chloro-4-fluorophenyl)-1-propene
Overview
Description
Synthesis Analysis
"3-(3-Chloro-4-fluorophenyl)-1-propene" and its derivatives have been synthesized through various methods, including base-catalyzed Claisen-Schmidt condensation reactions and reactions involving different alkyl isocyanides. These methods have enabled the creation of various chalcone derivatives and other related compounds, demonstrating the versatility of "3-(3-Chloro-4-fluorophenyl)-1-propene" in organic synthesis (Najiya et al., 2014).
Molecular Structure Analysis
Studies on the molecular structure of "3-(3-Chloro-4-fluorophenyl)-1-propene" derivatives have utilized techniques such as electron diffraction, FT-IR, and X-ray diffraction. These analyses have revealed the equilibrium between different conformations, bond lengths, and angles, contributing to our understanding of the compound's molecular geometry (Samdal et al., 1977).
Chemical Reactions and Properties
Research has shown that "3-(3-Chloro-4-fluorophenyl)-1-propene" and its analogs participate in a variety of chemical reactions, including halide metathesis and reactions with donors such as CO, H2, and F-. These studies have expanded our knowledge of the compound's reactivity and its potential as a precursor for further chemical transformations (Barthazy et al., 1999).
Physical Properties Analysis
The physical properties of "3-(3-Chloro-4-fluorophenyl)-1-propene" derivatives, including their crystal and molecular structures, have been characterized using spectroscopic techniques and density functional theory. These studies have provided insights into the compound's stability, electronic properties, and potential applications in materials science (Bhumannavar, 2021).
Chemical Properties Analysis
Investigations into the chemical properties of "3-(3-Chloro-4-fluorophenyl)-1-propene" have focused on its electronic properties and chemical reactivity. Computational studies have explored its HOMO-LUMO energies, molecular electrostatic potential surface, and reactivity indices, offering a comprehensive understanding of its behavior in chemical reactions (Adole et al., 2020).
Scientific Research Applications
Asymmetric Synthesis
- Chiral Intermediate Synthesis : 3-Chloro-1-phenyl-1-propanol, a compound structurally related to the queried chemical, has been utilized as a chiral intermediate in the synthesis of antidepressant drugs. The yeast reductase YOL151W demonstrated high activity and enantioselectivity in producing the (S)-alcohol form of the compound, showing potential in the pharmaceutical manufacturing process (Choi et al., 2010).
Material Science and Polymer Chemistry
- Regioregular Polythiophene Synthesis : Controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) has been reported, employing 1,3-bis(diphenylphosphino)propane (dppp) as a catalyst ligand. This methodology offers precise control over the molecular weight and polydispersity of P3HT, crucial for its applications in electronic and photonic devices (Bronstein & Luscombe, 2009).
Organic Chemistry and Catalysis
- Photodehalogenation Studies : The photodehalogenation of certain fluoro or chlorobenzene derivatives has been explored, leading to the generation of phenyl cations and potentially benzyne. These intermediates play a significant role in organic synthesis, indicating the versatility of halogenated compounds in chemical reactions (Protti et al., 2012).
Quantum Chemical Studies
- Molecular Structure Analysis : A detailed analysis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, closely related to the queried compound, has been performed using various spectroscopic and quantum chemical methods. The study highlighted its potential in nonlinear optics due to its significant first hyperpolarizability (Najiya et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-fluoro-4-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVULFUQRHJDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373963 | |
Record name | 2-Chloro-1-fluoro-4-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-1-propene | |
CAS RN |
121626-73-1 | |
Record name | 2-Chloro-1-fluoro-4-(2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121626-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Allyl-3-chloro-4-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121626731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-fluoro-4-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-allyl-3-chloro-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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